Cloxyfonac-sodium
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Overview
Description
Cloxyfonac-sodium is an organic molecular entity.
Scientific Research Applications
Cardiovascular Disease Treatment
- Tanshinone IIA Sodium sulfonate (STS), a compound related to Cloxyfonac-sodium, is used in Traditional Chinese Medicine for treating cardiovascular diseases. Its efficacy is attributed to antioxidation and anti-inflammation activities. STS regulates oxidative stress and inflammation, potentially benefiting atherosclerosis treatment (Zhu et al., 2017).
Iron-Clearing Properties
- Desferrithiocin sodium salt, a related compound, has been studied for its iron-clearing properties. It demonstrated increased efficiency in removing iron in animal models, suggesting potential applications in treating iron overload conditions (Bergeron et al., 1993).
Neuropathic Pain Management
- Sodium channel blockers, which might include compounds similar to this compound, are used to treat neuropathic pain. These drugs selectively inhibit sensory nerve signaling associated with neuropathic pain, indicating their potential for pain management without significant central nervous system side effects (Brochu et al., 2006).
Effects on Drug Bioavailability
- Studies have explored the effects of sodium diclofenac, related to this compound, on the bioavailability of other drugs. For instance, it can significantly reduce the bioavailability of amoxicillin, indicating its influence on the absorption and efficacy of certain medications (Bergamaschi et al., 2006).
Potential Antidepressant Effects
- Daidzein sulfonic sodium, another related compound, has shown potential antidepressant effects in animal studies. This suggests possible applications in mental health, particularly in treating depression (Zhang, 2006).
Enhancing Drug Absorption
- Sodium caprate, akin to this compound, is used to enhance the absorption of drugs, including macromolecules, in the intestinal epithelium. This has implications for improving the oral bioavailability of various drugs (Lindmark et al., 1998).
Properties
32791-87-0 | |
Molecular Formula |
C9H8ClNaO4 |
Molecular Weight |
238.6 g/mol |
IUPAC Name |
sodium;2-[4-chloro-2-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C9H9ClO4.Na/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
KJBSWAMTBIEBMP-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+] |
32791-87-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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